(+)-Galanthamine
CAS No.: 60384-53-4
Cat. No.: VC21346077
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 60384-53-4 |
---|---|
Molecular Formula | C17H21NO3 |
Molecular Weight | 287.35 g/mol |
IUPAC Name | (1R,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Standard InChI | InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1 |
Standard InChI Key | ASUTZQLVASHGKV-SUYBPPKGSA-N |
Isomeric SMILES | CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O |
SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Canonical SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Appearance | Off-White Solid |
Melting Point | 123-126°C |
Chemical Structure and Properties
(+)-Galanthamine, with the chemical formula C₁₇H₂₁NO₃, is a tertiary alkaloid that exists as one of two possible enantiomers of galanthamine . This compound has a molar mass of 287.359 g·mol⁻¹ and a melting point of 126.5 °C (259.7 °F) . The structure features a tetracyclic framework with a furan ring, and the (+) designation indicates positive optical rotation, distinguishing it from the medicinally used (-)-galanthamine .
Structural Comparison with (-)-Galanthamine
The (+) and (-) enantiomers of galanthamine share identical chemical formulas and physical properties but differ in their three-dimensional spatial arrangement, which significantly impacts their biological activity . While most clinical applications utilize the (-) isomer, the (+) form remains important for comprehensive pharmacological understanding .
Natural Sources and History
Botanical Origins
Galanthamine was originally isolated from bulbs of the common snowdrop (Galanthus nivalis) and other plants in the Amaryllidaceae family . The natural extraction yields predominantly (-)-galanthamine, making the (+) enantiomer less common in natural settings .
Mechanism of Action
Acetylcholinesterase Inhibition
(+)-Galanthamine, like its (-) counterpart, functions as an acetylcholinesterase inhibitor, though with different potency . This inhibition mechanism involves:
-
Competitive and reversible binding to the active site of acetylcholinesterase
-
Occupation of both the choline-binding site and acyl-binding pocket
The (+) enantiomer typically shows reduced potency in acetylcholinesterase inhibition compared to the (-) form, which explains its limited therapeutic application .
Nicotinic Receptor Modulation
Beyond acetylcholinesterase inhibition, galanthamine also functions as an allosteric modulator of nicotinic receptors, giving it a dual mechanism of action with clinical significance . This secondary mechanism includes:
-
Modulation of neuronal acetylcholine receptor subunit alpha-7
-
Allosteric effects on muscle nicotinic acetylcholine receptors
-
Potential upregulation of nicotinic acetylcholine receptors (nAChRs)
Enzyme Selectivity
Galanthamine demonstrates selective enzyme inhibition profiles:
Enzyme | Inhibition Strength | Notes |
---|---|---|
Acetylcholinesterase | Strong | Primary therapeutic target |
Butyrylcholinesterase | Weak | Limited activity |
Nicotinic receptors | Allosteric modulation | Secondary mechanism |
Pharmacokinetics
Absorption
The absorption profile of galanthamine exhibits characteristics critical to its therapeutic application:
Distribution
The distribution properties of galanthamine include:
-
Relatively low plasma protein binding of approximately 18%
-
Linear dose-pharmacokinetic relationship over the 8-32 mg/day dose range
-
Mean plasma concentrations of 82–97 μg/L for the 24 mg/day dose
-
Mean plasma concentrations of 114–126 μg/L for the 32 mg/day dose
Elimination
Elimination characteristics include:
-
Terminal elimination half-life of approximately 7 hours
-
Peak acetylcholinesterase inhibition achieved about 1 hour post-administration
-
Approximately 20% of the dose excreted unchanged in urine within 24 hours
Metabolism
Hepatic Metabolism
Approximately 75% of galanthamine undergoes hepatic metabolism . The primary metabolic pathways involve:
-
CYP2D6 and CYP3A4 enzyme systems
-
Multiple metabolic routes producing various metabolites
-
Glucuronidation of the parent compound
-
Oxidation or demethylation at the nitrogen atom
Metabolic Pathways
The complex metabolism of galanthamine involves several pathways:
-
Direct glucuronidation of the parent compound
-
Nitrogen atom modifications through oxidation or demethylation
-
Oxygen atom demethylation followed by glucuronidation or sulfate conjugation
-
Sequential oxidation, reduction, and further chemical modifications
Synthesis Methods
Chemical Synthesis Approaches
Multiple approaches for synthesizing galanthamine have been developed, with varying degrees of efficiency and yield :
-
Magnus synthesis: A seven-step process considered among the most efficient routes
-
Trost and Toste method: Utilizing an intramolecular Heck reaction for assembling the ABC-ring system
-
Nugent and Banwell approach: An eleven-step synthesis from commercially available materials
Key Synthetic Intermediates
Significant synthetic intermediates in galanthamine production include:
-
Narwedine: An immediate precursor that can be converted to either enantiomer of galanthamine
-
Racemic narwedine: Can undergo dynamic kinetic resolution processes to yield specific enantiomers
-
Tetracyclic lactol compounds: Important advanced intermediates in several synthetic routes
Innovative Synthesis Development
Recent developments in synthesis methodology include:
-
Mitsunobu reaction of iodinated isovanillin with 2-cyclohexen-1-ol derivatives
-
Intramolecular Heck reaction for efficient cyclization
-
Reductive amination conditions for converting advanced intermediates to narwedine
Therapeutic Applications
Approved Medical Uses
While the therapeutic applications primarily involve (-)-galanthamine, understanding the (+) enantiomer contributes to comprehensive pharmacological knowledge:
-
Symptomatic treatment of senile dementia of the Alzheimer's type
-
Potential applications in vascular dementia
-
Treatment of Alzheimer's disease with cerebrovascular disease
Experimental Applications
Experimental research has investigated galanthamine's potential in various conditions:
-
Mild cognitive impairment
-
Cognitive impairment in schizophrenia
-
Cognitive impairment in bipolar disorder
Clinical Studies
Efficacy in Alzheimer's Disease
Clinical research has demonstrated galanthamine's effectiveness in Alzheimer's disease treatment:
-
A 21-week study of 978 patients with mild to moderate Alzheimer's disease showed sustained cognitive benefits measured by ADAS-cog scores
-
Significant improvements in CIBIC-plus scores indicated positive impact across cognition, behavior, and daily living activities
Drug Interactions
Pharmacokinetic Interactions
Significant drug interactions occur primarily through metabolic pathways:
-
CYP2D6 inhibitors: Paroxetine increases galanthamine bioavailability by 40%
-
CYP3A4 inhibitors: Ketoconazole and erythromycin increase bioavailability by 30% and 12%, respectively
-
These interactions can potentially enhance cholinergic effects and adverse reactions
Pharmacodynamic Considerations
Consideration must be given to agents that affect cholinergic neurotransmission:
-
Other acetylcholinesterase inhibitors may produce additive effects
-
Cholinergic agonists could potentially enhance both therapeutic and adverse effects
-
Agents with anticholinergic properties may counteract galanthamine's therapeutic benefits
Novel Formulations and Derivatives
Benzgalantamine Development
Recent pharmaceutical developments include ZUNVEYL (benzgalantamine), a delayed-release formulation:
-
Bioequivalent to galanthamine immediate-release tablets and extended-release capsules
-
Demonstrates linear pharmacokinetics equivalent to galanthamine
-
Shows bioequivalence without initial concentration peak
-
Maintains narrow confidence intervals (90% CI, 88.9-95.2) for consistent delivery
Comparative Bioavailability
Bioequivalence studies comparing different formulations show:
Formulation | Equivalence | Administration |
---|---|---|
5 mg ZUNVEYL delayed-release | Equivalent to 4 mg galanthamine IR | - |
5 mg ZUNVEYL delayed-release (twice daily) | Equivalent to 8 mg galanthamine ER (once daily) | - |
These formulation advances may offer benefits in terms of dosing convenience and side effect profiles .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume